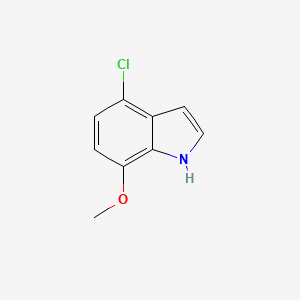

4-chloro-7-methoxy-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Research

The indole nucleus is a fundamental structural unit in a vast array of natural products and synthetic compounds with significant biological and pharmacological relevance. bohrium.comnih.gov Its presence is integral to the function of numerous molecules that are pivotal to life and medicine. purkh.com

The indole framework is found in a wide range of naturally occurring compounds and is a key component of many pharmaceutical drugs. nih.govnih.gov Tryptophan, an essential amino acid, serves as a biosynthetic precursor to a multitude of indole-containing secondary metabolites. nih.gov In the human body, vital neurotransmitters like serotonin (B10506) are indole derivatives. nih.gov

The indole scaffold is also present in numerous alkaloids, which are naturally occurring compounds often exhibiting potent pharmacological activities. bohrium.com Examples include vincristine (B1662923) and vinblastine, which are used as anti-tumor agents. nih.gov Furthermore, many commercially available drugs across various therapeutic areas contain the indole ring system. bohrium.com

Table 1: Examples of Indole-Containing Pharmaceutical Agents

| Drug Name | Therapeutic Use |

|---|---|

| Indomethacin (B1671933) | Anti-inflammatory |

| Sumatriptan | Anti-migraine |

| Ondansetron | Anti-emetic |

| Fluvastatin | Cholesterol-lowering |

| Rizatriptan | Anti-migraine |

This table is for illustrative purposes and is not exhaustive.

The strategic placement of various functional groups on the indole core allows for the fine-tuning of a molecule's physicochemical and biological properties. nih.gov This process, known as functionalization, is a cornerstone of modern medicinal chemistry and drug discovery. mdpi.comresearchgate.net By modifying the indole scaffold, researchers can create vast libraries of compounds with diverse biological activities, leading to the identification of new therapeutic agents. nih.govmdpi.com The functionalization of the indole ring is a key strategy for developing new drug candidates for a wide range of diseases, including cancer, viral infections, and inflammatory conditions. purkh.comopenmedicinalchemistryjournal.com

Rationale for Investigating 4-Chloro-7-methoxy-1H-indole

The specific substitution pattern of 4-chloro-7-methoxy-1H-indole presents a compelling case for detailed scientific inquiry. The presence and position of the chloro and methoxy (B1213986) groups are expected to confer unique properties upon the molecule.

The introduction of a chlorine atom and a methoxy group onto the indole scaffold can significantly alter its electronic and steric properties, thereby influencing its reactivity and biological activity. researchgate.net

Chloro Group: The chlorine atom is an electron-withdrawing group, which can affect the electron density of the indole ring. This can influence how the molecule interacts with biological targets. researchgate.net The presence of a chlorine atom can also increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. researchgate.net

Methoxy Group: The methoxy group is an electron-donating group, which can increase the electron density of the indole ring and enhance its reactivity in certain chemical reactions. chim.it The position of the methoxy group on the indole ring has been shown to be a critical factor in determining the biological activity of indole derivatives. chim.itresearchgate.net

The interplay of these two substituents at the 4- and 7-positions can lead to a unique electronic and steric profile, potentially resulting in novel biological activities. evitachem.com

While the synthesis and properties of various substituted indoles are well-documented, a comprehensive investigation into the specific regioisomer 4-chloro-7-methoxy-1H-indole appears to be limited in the publicly available scientific literature. While some vendors list the compound, detailed studies on its synthesis, characterization, and biological evaluation are not extensively reported. evitachem.comsigmaaldrich.com This lack of in-depth research represents a significant knowledge gap.

Academic Research Objectives for 4-Chloro-7-methoxy-1H-indole

Given the potential of this uniquely substituted indole and the existing research gaps, several academic research objectives can be proposed:

Development of Efficient Synthetic Routes: A primary objective would be to establish and optimize a reliable and high-yielding synthetic pathway for 4-chloro-7-methoxy-1H-indole. Common methods for indole synthesis, such as the Fischer, Leimgruber–Batcho, or palladium-catalyzed coupling reactions, could be explored and adapted for this specific target. evitachem.comijpsjournal.comvulcanchem.com

Thorough Physicochemical Characterization: Comprehensive characterization of the synthesized compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm its structure and purity.

Investigation of Chemical Reactivity: A detailed study of the chemical reactivity of 4-chloro-7-methoxy-1H-indole would provide valuable insights into its potential for further functionalization and its stability under various conditions. This could involve exploring electrophilic substitution reactions, which are characteristic of the electron-rich indole nucleus. researcher.lifersc.org

Exploration of Biological Activities: A crucial research objective would be to screen 4-chloro-7-methoxy-1H-indole for a range of biological activities. Based on the known pharmacological profiles of other substituted indoles, this could include assays for anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. impactfactor.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Should initial biological screening yield promising results, further research could focus on synthesizing analogs of 4-chloro-7-methoxy-1H-indole to establish structure-activity relationships. This would involve systematically modifying the substituents on the indole ring to understand how these changes affect biological potency and selectivity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Chloro-7-methoxy-1H-indole |

| Indole |

| Tryptophan |

| Serotonin |

| Vincristine |

| Vinblastine |

| Indomethacin |

| Sumatriptan |

| Ondansetron |

| Fluvastatin |

| Rizatriptan |

| Tadalafil |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGCLPKVGVRSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646728 | |

| Record name | 4-Chloro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-80-9 | |

| Record name | 4-Chloro-7-methoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 7 Methoxy 1h Indole and Its Derivatives

Strategic Retrosynthetic Analysis of the 4-Chloro-7-methoxy-1H-indole Scaffold

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the 4-chloro-7-methoxy-1H-indole scaffold, the most common retrosynthetic disconnection targets the pyrrole (B145914) ring, which is characteristic of many indole (B1671886) syntheses.

The primary strategy involves the Fischer indole synthesis pathway. evitachem.com This approach disconnects the N1-C2 and C3-C3a bonds of the indole core. This bond cleavage leads to two key precursors: a substituted phenylhydrazine (B124118) and a two-carbon carbonyl-containing component. In the case of 4-chloro-7-methoxy-1H-indole, the analysis points to (2-chloro-5-methoxyphenyl)hydrazine (B12440712) as the essential aromatic precursor. The corresponding C2-C3 fragment can be derived from various aldehydes or ketones.

Table 1: Retrosynthetic Analysis of 4-Chloro-7-methoxy-1H-indole

| Target Molecule | Key Disconnection | Precursors | Synthetic Strategy |

| 4-Chloro-7-methoxy-1H-indole | N1-C2 and C3-C3a bonds | (2-chloro-5-methoxyphenyl)hydrazine + Acetaldehyde equivalent (e.g., glyoxal, pyruvic acid) | Fischer Indole Synthesis |

This analysis provides a clear and direct route for planning the synthesis, relying on well-established chemical transformations to construct the desired heterocyclic system.

Applicability of Established Indole Synthesis Protocols

The synthesis of substituted indoles like 4-chloro-7-methoxy-1H-indole often leverages a rich history of named reactions, which can be adapted to accommodate the specific substituents on the aromatic ring.

Several classical methods for indole synthesis have been developed and remain relevant for preparing a wide range of derivatives. nih.gov

Fischer Indole Synthesis : This is the most frequently cited method for synthesizing 4-chloro-7-methoxy-1H-indole. evitachem.com The reaction involves the acid-catalyzed cyclization and rearrangement of the phenylhydrazone formed from (2-chloro-5-methoxyphenyl)hydrazine and an appropriate aldehyde or ketone. evitachem.com While broadly applicable, the Fischer synthesis may not be suitable for preparing indoles that are unsubstituted at the C2 and C3 positions. luc.edu

Batcho-Leimgruber Indole Synthesis : This method offers an alternative route, starting from a substituted 2-nitrotoluene. For the target molecule, this would involve the condensation of 2-chloro-5-methoxy-1-methyl-3-nitrobenzene with a dimethylformamide acetal, followed by a reductive-annulation reaction to form the indole ring. rsc.org

Bartoli Indole Synthesis : This reaction involves the addition of a vinyl Grignard reagent to a nitroarene. It could potentially be adapted for the synthesis of 4,7-disubstituted indoles. chim.it

Gassman Indole Synthesis : This one-pot reaction converts an aniline (B41778) into a 3-thioalkoxyindole, which can then be desulfurized. luc.edu However, this method has shown limitations in the preparation of certain methoxy-substituted indoles. luc.edu

The choice of a specific classical route often depends on the availability of starting materials and the desired substitution pattern on the final indole product. luc.edu

Recent advancements in organic synthesis have introduced more efficient, selective, and environmentally benign methods for constructing indole rings. researchgate.net These modern approaches are increasingly being applied to the synthesis of complex indole derivatives.

Transition-Metal Catalysis : Palladium-catalyzed reactions, such as cross-coupling, are employed to install substituents like the methoxy (B1213986) group onto the aromatic ring or to facilitate the cyclization to form the indole nucleus. smolecule.com The Cadogan-Sundberg strategy, which can utilize transition metals like Fe(II), Cu(II), and Pd(II), is another powerful method for indole formation. rsc.org

Green Chemistry Approaches : In line with the principles of sustainable chemistry, several green methods have been developed for indole synthesis. researchgate.netsemanticscholar.org These include:

Microwave-assisted synthesis : Using microwave irradiation can significantly reduce reaction times and improve yields. doi.org

Use of green solvents : Replacing hazardous organic solvents with water or ionic liquids minimizes environmental impact. researchgate.netopenmedicinalchemistryjournal.com

Solvent-free reactions : Performing reactions without a solvent, often with grinding or ball-milling techniques, is a highly atom-economical approach. researchgate.netdoi.org

Continuous Flow Synthesis : This technique can enhance scalability and safety, while also allowing for optimized reaction conditions that can lead to higher purity and yield. evitachem.com

Table 2: Overview of Modern Synthetic Approaches

| Approach | Key Features | Potential Advantages |

| Transition-Metal Catalysis | Use of catalysts like Palladium, Ruthenium, Copper, Iron. rsc.orgacs.org | High efficiency, regioselectivity, and ability to form complex bonds under mild conditions. smolecule.comnumberanalytics.com |

| Organocatalysis | Use of small organic molecules as catalysts. numberanalytics.com | Metal-free, often environmentally benign, and can induce stereoselectivity. numberanalytics.com |

| Photochemical/Electrochemical Synthesis | Use of light or electricity to drive reactions. rsc.org | Enables unique transformations and selective conversions. rsc.org |

| Green Chemistry Methods | Microwave irradiation, ultrasound, use of water/ionic liquids, solvent-free conditions. researchgate.netdoi.org | Reduced environmental impact, shorter reaction times, improved safety, and high efficiency. researchgate.net |

These modern methods offer powerful alternatives to classical syntheses, often providing improved yields and greater functional group tolerance for the preparation of 4-chloro-7-methoxy-1H-indole and its derivatives.

Synthesis of Structural Analogues and Substituted Derivatives of 4-Chloro-7-methoxy-1H-indole

Once the 4-chloro-7-methoxy-1H-indole core is synthesized, it can be further modified to create a library of related compounds. This is crucial for exploring how structural changes impact the molecule's properties, particularly in the context of drug discovery.

The indole ring is an electron-rich heterocycle, making it susceptible to various chemical transformations. chim.it The ability to selectively introduce functional groups at specific positions is key to creating diverse analogues.

N1-Functionalization : The indole nitrogen can be readily alkylated or acylated using alkyl halides or acyl chlorides, respectively, under basic conditions. smolecule.com

C3-Functionalization : The C3 position is the most nucleophilic carbon in the indole ring and is the typical site for electrophilic aromatic substitution. nih.gov

C2-Functionalization : While less reactive than C3, the C2 position can be functionalized, often through lithiation followed by reaction with an electrophile.

Functionalization of the Benzene (B151609) Ring (C4, C5, C6) : Modifying the benzene portion of the indole is more challenging due to the similar reactivity of the C-H bonds. nih.gov Modern C-H activation techniques, often using palladium or ruthenium catalysts, have emerged as powerful tools for the direct and regioselective functionalization of these positions. acs.orgnih.gov The use of a directing group attached to the indole nitrogen is often necessary to guide the catalyst to a specific C-H bond on the benzene ring. nih.gov

Table 3: Regioselective Functionalization Reactions

| Position | Reaction Type | Typical Reagents |

| N1 | Alkylation/Acylation | Alkyl halides, Acyl chlorides, Base smolecule.com |

| C2 | C-H Activation/Arylation | Organometallic reagents, Transition metal catalysts numberanalytics.comacs.org |

| C3 | Electrophilic Substitution | Aldehydes, Ketones, Michael acceptors nih.gov |

| C4/C5/C6 | Directed C-H Functionalization | Transition metal catalysts (Pd, Ru), Directing groups nih.gov |

The synthesis of a diverse library of analogues is fundamental to conducting structure-activity relationship (SAR) studies. SAR explores how different chemical substituents on a core scaffold influence its biological activity, providing critical insights for designing more potent and selective compounds. nih.govnih.gov

Starting with the 4-chloro-7-methoxy-1H-indole scaffold, a systematic exploration of substituents can be undertaken:

Modification of the 4-position : The chloro group can be replaced with other halogens (e.g., fluoro, bromo) or with small alkyl groups to probe the effect of steric bulk and electronics at this position. nih.gov

Modification of the 7-position : The methoxy group can be altered to other alkoxy groups of varying lengths or converted to a hydroxyl group to investigate the role of hydrogen bonding and lipophilicity.

Substitution at the N1-position : Introducing a variety of substituents on the indole nitrogen, such as different alkyl chains or substituted benzyl (B1604629) groups, is a common strategy in SAR studies. nih.gov

Substitution at C2 and C3 : Adding various groups at the C2 and C3 positions can significantly impact the molecule's shape and electronic properties.

By creating and testing these diverse analogues, researchers can build a comprehensive understanding of the pharmacophore—the essential structural features required for biological activity. nih.govnih.gov

Optimization of Synthetic Conditions for Efficiency and Selectivity

The development of a synthetic protocol often involves a detailed investigation of these variables, as illustrated in the hypothetical optimization of a palladium-catalyzed indole synthesis. For instance, in a process involving the coupling and cyclization of an o-haloaniline derivative, the choice of the palladium catalyst, its associated ligand, the base, and the solvent can have a profound impact on the reaction's outcome.

A systematic study might reveal that a specific combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., P(t-Bu)₃) is superior to other catalytic systems. The base is crucial for facilitating key steps in the catalytic cycle, with inorganic bases like K₂CO₃ or organic bases such as Et₃N often being tested. rsc.org The solvent can influence the solubility of reactants and intermediates, as well as the stability of the catalytic species.

The following interactive table details a representative optimization study for a generic indole synthesis, highlighting how systematic changes in reaction parameters can lead to a highly efficient and selective process.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | None | K₂CO₃ (2) | Toluene (B28343) | 80 | 12 | 25 |

| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 80 | 12 | 45 |

| 3 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | K₂CO₃ (2) | Toluene | 80 | 12 | 78 |

| 4 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | Cs₂CO₃ (2) | Toluene | 80 | 12 | 85 |

| 5 | PdCl₂(dppf) (5) | None | Cs₂CO₃ (2) | Toluene | 80 | 12 | 62 |

| 6 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | Cs₂CO₃ (2) | Dioxane | 80 | 12 | 91 |

| 7 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 94 |

| 8 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 93 |

Analysis of Optimization Data:

Effect of Ligand : The initial screening (Entry 1 vs. 2 & 3) demonstrates the critical role of the phosphine ligand. The use of the bulky, electron-rich tri(tert-butyl)phosphine (P(t-Bu)₃) dramatically improves the yield compared to the more common triphenylphosphine (B44618) (PPh₃) or the absence of a ligand, a common finding in palladium catalysis. researchgate.net

Effect of Base : Comparing different bases (Entry 3 vs. 4) shows that the stronger inorganic base, cesium carbonate (Cs₂CO₃), provides a better yield than potassium carbonate (K₂CO₃).

Effect of Catalyst Precursor : While other catalyst systems like PdCl₂(dppf) are effective (Entry 5), the combination of Pd(OAc)₂ with P(t-Bu)₃ proved superior under these conditions (Entry 4).

Effect of Solvent : A switch in solvent from toluene to dioxane resulted in a significant increase in product yield (Entry 4 vs. 6), indicating that dioxane is a more suitable medium for this transformation.

Effect of Temperature and Time : Increasing the temperature from 80 °C to 100 °C allowed for a shorter reaction time while slightly improving the yield (Entry 6 vs. 7).

Catalyst Loading : Finally, reducing the catalyst loading (Entry 8) showed that the reaction could be run almost as effectively with less of the expensive palladium catalyst, an important consideration for scalability and cost-efficiency. researchgate.net

This systematic approach allows for the development of a robust and high-yielding protocol. Such optimization is crucial for the regioselective synthesis of specifically substituted indoles like 4-chloro-7-methoxy-1H-indole, ensuring that the desired isomer is formed preferentially over other potential products. arkat-usa.orgacs.org

Advanced Spectroscopic and Diffraction Based Structural Characterization of 4 Chloro 7 Methoxy 1h Indole

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrational modes of the molecule, which are determined by its structure and bonding. This provides a unique "fingerprint" for the compound.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The predicted FT-IR spectrum of 4-chloro-7-methoxy-1H-indole exhibits several characteristic absorption bands. The N-H stretching vibration of the indole (B1671886) ring is expected to appear as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) and pyrrole (B145914) rings are anticipated to produce multiple weak to medium bands between 3150 and 3000 cm⁻¹.

The C-H stretching vibrations of the methoxy (B1213986) group are predicted to be observed as distinct bands around 2950-2850 cm⁻¹. The region between 1650 and 1400 cm⁻¹ is characteristic of the C=C stretching vibrations of the aromatic rings. The C-O stretching of the methoxy group is expected to give a strong absorption band in the 1250-1200 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for 4-chloro-7-methoxy-1H-indole

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3350 | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~2940, ~2840 | Asymmetric and symmetric CH₃ stretching (methoxy) |

| ~1610, ~1580 | Aromatic C=C stretching |

| ~1460 | CH₃ bending (methoxy) |

| ~1240 | Aryl-O stretching (methoxy) |

| ~780 | C-Cl stretching |

| ~740 | Out-of-plane C-H bending |

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule.

In the predicted FT-Raman spectrum of 4-chloro-7-methoxy-1H-indole, the aromatic C=C stretching vibrations are expected to be particularly strong, appearing in the 1650-1500 cm⁻¹ region. The symmetric vibrations of the molecule, such as the breathing modes of the aromatic rings, are also typically strong in the Raman spectrum. The C-Cl stretching vibration is also expected to be Raman active. In contrast, the N-H stretching vibration, which is prominent in the FT-IR spectrum, is generally weaker in the Raman spectrum.

Table 2: Predicted FT-Raman Spectral Data for 4-chloro-7-methoxy-1H-indole

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretching |

| ~1615 | Aromatic C=C stretching |

| ~1575 | Aromatic C=C stretching |

| ~1380 | In-plane C-H bending |

| ~1245 | Aryl-O stretching (methoxy) |

| ~785 | C-Cl stretching |

| ~650 | Ring deformation modes |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopic Assignments and Chemical Shift Analysis

The predicted ¹H NMR spectrum of 4-chloro-7-methoxy-1H-indole in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for each of the non-equivalent protons. The indole N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 8.0-8.5 ppm.

The protons on the pyrrole ring, H2 and H3, are expected to resonate in the aromatic region, with H2 typically appearing as a triplet (or more complex multiplet due to coupling with H3 and the N-H proton) around 7.2 ppm and H3 as a triplet around 6.5 ppm. The protons on the benzene ring, H5 and H6, will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro group. H5, being ortho to the chlorine, is expected to be a doublet around 7.0 ppm, while H6, positioned between the two substituents, is predicted to be a doublet around 6.8 ppm. The methoxy group protons will appear as a sharp singlet further upfield, around 3.9 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4-chloro-7-methoxy-1H-indole

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-H | ~8.1 | br s | - |

| H2 | ~7.2 | t | ~2.5 |

| H5 | ~7.0 | d | ~8.5 |

| H6 | ~6.8 | d | ~8.5 |

| H3 | ~6.5 | t | ~2.5 |

| -OCH₃ | ~3.9 | s | - |

¹³C NMR Spectroscopic Assignments and Chemical Shift Analysis

The predicted ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the indole ring are expected to resonate in the aromatic region (100-150 ppm). The carbon bearing the methoxy group (C7) will be significantly shielded and is predicted to appear around 145 ppm. The carbon attached to the chlorine atom (C4) will be deshielded and is expected around 115 ppm. The other aromatic carbons will have chemical shifts determined by their position relative to the substituents and the nitrogen atom. The methoxy carbon will appear as a distinct signal around 55-60 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-chloro-7-methoxy-1H-indole

| Carbon | Chemical Shift (ppm) |

| C7a | ~135 |

| C3a | ~128 |

| C2 | ~125 |

| C6 | ~120 |

| C4 | ~115 |

| C5 | ~110 |

| C3 | ~102 |

| C7 | ~145 |

| -OCH₃ | ~56 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 4-chloro-7-methoxy-1H-indole, a COSY spectrum would show correlations between H5 and H6 on the benzene ring, and between H2 and H3 on the pyrrole ring. A weaker correlation might also be observed between the N-H proton and H2/H3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for C2, C3, C5, C6, and the methoxy carbon based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the methoxy protons would show a correlation to C7. The N-H proton would show correlations to C2, C3a, and C7a. H5 would show correlations to C4, C7, and C3a, while H6 would correlate with C4, C7a, and C5. These long-range correlations are instrumental in confirming the substitution pattern on the indole ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of 4-chloro-7-methoxy-1H-indole.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, it provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS)

Table 1: Theoretical Molecular Weight of 4-chloro-7-methoxy-1H-indole

| Property | Value |

| Molecular Formula | C₉H₈ClNO |

| Monoisotopic Mass | 181.0294 Da |

| Average Mass | 181.62 g/mol |

| Nominal Mass | 181 Da |

Note: This data is calculated based on the molecular formula and has not been experimentally confirmed in the available literature.

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques that provide complementary information about a molecule's structure and fragmentation.

Electron Ionization (EI): This hard ionization technique typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. For indole derivatives, fragmentation often involves cleavage of substituents from the indole ring and fragmentation of the heterocyclic ring itself.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for determining the molecular weight of a compound as it often results in the formation of a prominent protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation.

Specific EI and ESI mass spectra for 4-chloro-7-methoxy-1H-indole have not been reported in the reviewed scientific literature. However, analysis of related compounds suggests that the molecular ion peak would be prominent in ESI, while EI would likely show fragments corresponding to the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), and potentially the chlorine atom (-Cl).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure and the extent of its conjugated system.

For substituted indoles, the position and intensity of absorption bands are sensitive to the nature and position of the substituents on the indole ring. Generally, electron-donating groups like methoxy and electron-withdrawing groups like chloro can cause shifts in the absorption maxima.

Experimental UV-Vis spectroscopic data for 4-chloro-7-methoxy-1H-indole is not available in the surveyed literature. However, based on general trends for substituted indoles, one would expect to observe characteristic absorption bands in the UV region, likely influenced by the electronic effects of the chloro and methoxy groups.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and torsion angles, as well as how molecules pack together in the crystal lattice.

Crystal System and Space Group Determination

A comprehensive search of the scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for 4-chloro-7-methoxy-1H-indole. Therefore, experimental data on its crystal system and space group are currently unavailable. The synthesis of a derivative, 4-chloro-7-methoxy-1H-indole-5-carboxylic acid, has been reported, but its crystal structure was not detailed. google.com

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without a solved crystal structure, a detailed analysis of the bond lengths, bond angles, and torsion angles for 4-chloro-7-methoxy-1H-indole cannot be provided. Such data is exclusively obtained from single-crystal X-ray diffraction experiments.

Investigation of Hydrogen Bonding and Supramolecular Assembly

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific studies focused on the hydrogen bonding and supramolecular assembly of 4-chloro-7-methoxy-1H-indole. While the fundamental principles of hydrogen bonding in indole-containing structures are well-established, detailed research findings, including X-ray diffraction data and advanced spectroscopic analysis specific to this compound, are not publicly available.

In general, the supramolecular chemistry of indole derivatives is governed by the interplay of various intermolecular forces, with hydrogen bonding playing a crucial role. The indole N-H group typically acts as a hydrogen bond donor, while the methoxy oxygen and the aromatic system can function as hydrogen bond acceptors. The presence of a chlorine atom can also influence the crystal packing through halogen bonding or by altering the electronic properties of the molecule.

A hypothetical investigation into the hydrogen bonding and supramolecular assembly of 4-chloro-7-methoxy-1H-indole would likely involve the following:

Spectroscopic Analysis: Techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy could provide evidence of hydrogen bonding in the solid state and in solution. For instance, in an FT-IR spectrum, a broadening and red-shifting of the N-H stretching frequency would be indicative of its involvement in hydrogen bonding.

Without experimental data from such studies, any detailed discussion or presentation of data tables on the hydrogen bonding and supramolecular assembly of 4-chloro-7-methoxy-1H-indole would be purely speculative and would not meet the required standards of scientific accuracy. Further experimental research is necessary to elucidate the specific structural characteristics of this compound.

Computational and Theoretical Studies on 4 Chloro 7 Methoxy 1h Indole

Quantum Chemical Calculations Using Density Functional Theory (DFT)

DFT calculations would offer deep insights into the intrinsic properties of 4-chloro-7-methoxy-1H-indole.

Geometric Optimization and Conformational Analysis.The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometric optimization. For 4-chloro-7-methoxy-1H-indole, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The presence of the methoxy (B1213986) group (-OCH3) introduces a degree of conformational flexibility, and analysis would identify the preferred orientation of this group relative to the indole (B1671886) ring.

A hypothetical data table for optimized geometric parameters would look like this:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C4-Cl | value | ||

| C7-O | value | ||

| O-CH3 | value | ||

| N1-H | value | ||

| C4-C5-C6 | value | ||

| C6-C7-O | value | ||

| C7-O-CH3 | value | ||

| C5-C6-C7-O | value |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution).The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap suggests a more reactive molecule. For 4-chloro-7-methoxy-1H-indole, the spatial distribution of these orbitals would show where electron density is concentrated, indicating the likely sites for electrophilic and nucleophilic attack. The electron-donating methoxy group and the electron-withdrawing chloro group would significantly influence the energies and distributions of these orbitals.

A hypothetical data table for FMO analysis would include:

| Parameter | Energy (eV) |

| HOMO | value |

| LUMO | value |

| HOMO-LUMO Gap | value |

Topological Analyses (e.g., Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), Noncovalent Interaction (NCI), Electron Localization Function (ELF)) for Bonding and Noncovalent Interactions.These advanced topological analyses provide further insights into the nature of chemical bonds and noncovalent interactions.

ELF and LOL are used to visualize and quantify the degree of electron localization, helping to distinguish between covalent bonds, lone pairs, and non-bonding regions.

RDG and NCI analyses are particularly useful for identifying and characterizing weak noncovalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding crystal packing and molecular recognition. For 4-chloro-7-methoxy-1H-indole, these analyses could reveal intramolecular hydrogen bonding and other subtle interactions influencing its conformation and stability.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. researchgate.net It allows for the calculation of properties related to a molecule's interaction with light, such as its UV-Vis absorption and emission spectra. researchgate.netmdpi.com

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by determining the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net These transitions correspond to the absorption of photons, and the calculated absorption maxima (λmax) can be compared with experimental data. mdpi.com The calculations also provide the oscillator strength (f), which is a measure of the intensity of a given electronic transition.

For 4-chloro-7-methoxy-1H-indole, a TD-DFT study would typically involve optimizing the molecule's geometry in its ground state and then calculating the excitation energies to the lowest-lying singlet excited states. The results would be presented in a table similar to the illustrative one below. The predicted λmax values would be influenced by the chloro and methoxy substituents on the indole ring. Studies on other substituted indoles have shown that electron-donating groups like methoxy and electron-withdrawing groups like chlorine can shift the absorption bands.

Illustrative Data Table: Predicted UV-Vis Absorption Data for 4-chloro-7-methoxy-1H-indole (Note: The following data is hypothetical and serves as an example of typical TD-DFT output.)

| Excitation | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 295 | 0.15 | HOMO → LUMO (95%) |

| S0 → S2 | 260 | 0.25 | HOMO-1 → LUMO (80%) |

| S0 → S3 | 225 | 0.10 | HOMO → LUMO+1 (75%) |

Similarly, TD-DFT can be used to predict the fluorescence emission spectrum by first optimizing the geometry of the molecule in its first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). The difference in energy between the absorption and emission maxima is known as the Stokes shift, which provides insight into the geometric and electronic reorganization of the molecule upon excitation. For many indole derivatives, a significant increase in the dipole moment upon excitation leads to a notable Stokes shift, particularly in polar solvents.

TD-DFT calculations provide detailed information about the nature of electronic transitions, including the extent of charge transfer (CT). By analyzing the molecular orbitals involved in an excitation (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), it is possible to determine if electron density moves from one part of the molecule to another.

For 4-chloro-7-methoxy-1H-indole, the analysis would likely focus on transitions between π and π* orbitals of the indole ring system. The methoxy group, being an electron-donating group, and the chlorine atom, being an electron-withdrawing group, would influence the electron density distribution in both the ground and excited states. An analysis of the HOMO and LUMO would likely show that the HOMO has significant contributions from the electron-rich parts of the molecule, including the methoxy group and the indole nitrogen, while the LUMO might have more density on the electron-deficient regions. A significant spatial separation of the HOMO and LUMO would indicate a charge-transfer character in the S0 → S1 transition.

Illustrative Data Table: Frontier Molecular Orbital Analysis for 4-chloro-7-methoxy-1H-indole (Note: The following data is hypothetical and serves as an example.)

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Delocalized π* orbital over the indole ring |

| HOMO | -5.8 | π orbital with significant contribution from the methoxy group and pyrrole (B145914) ring |

| Energy Gap | 4.3 |

A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and a red-shift in the absorption spectrum.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule in a realistic environment, such as in a solvent or bound to a receptor. aip.orgnih.govacs.org

MD simulations of 4-chloro-7-methoxy-1H-indole in an explicit solvent (e.g., a box of water molecules) would reveal its preferred conformations and dynamic behavior in solution. The simulations would track the rotational freedom around single bonds, such as the C-O bond of the methoxy group, and the puckering of the five-membered ring.

The results of such a simulation could be analyzed to generate a Ramachandran-like plot for key dihedral angles, showing the most populated conformational states. This would provide insight into the flexibility of the molecule and the energy barriers between different conformations. For indole derivatives, the planarity of the bicyclic ring system is a key feature, and MD simulations can quantify deviations from planarity.

Illustrative Data Table: Conformational Substates from MD Simulations (Note: The following data is hypothetical and serves as an example.)

| Conformer | Population (%) | Key Dihedral Angle(s) (°) | Average RMSD (Å) |

| 1 | 85 | C-C-O-C: ~0 | 0.5 |

| 2 | 15 | C-C-O-C: ~180 | 0.8 |

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings. For 4-chloro-7-methoxy-1H-indole in a solvent like water, the simulations would detail the formation and dynamics of hydrogen bonds between the indole N-H group and water molecules, as well as weaker interactions involving the methoxy group and the chlorine atom. The radial distribution function (RDF) is a common tool used to analyze these interactions, showing the probability of finding a solvent atom at a certain distance from a solute atom.

If 4-chloro-7-methoxy-1H-indole were to be studied in complex with a biological receptor, MD simulations could elucidate the key binding interactions. mdpi.com This would involve identifying the specific amino acid residues that form hydrogen bonds, hydrophobic contacts, or other interactions with the ligand. Such information is crucial for understanding the molecule's biological activity and for structure-based drug design. The stability of these interactions over the course of the simulation provides an indication of the binding affinity.

Reactivity and Mechanistic Investigations of 4 Chloro 7 Methoxy 1h Indole

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles, driven by the electron-rich nature of the heterocyclic ring. evitachem.comstackexchange.com For 4-chloro-7-methoxy-1H-indole, the regioselectivity and rate of these reactions are modulated by the electronic effects of the substituents on the benzene (B151609) ring. evitachem.comchim.it

Regioselectivity at Indole (B1671886) C-2 and C-3 Positions

In general, electrophilic substitution on the indole ring preferentially occurs at the C-3 position. stackexchange.comwikipedia.org This preference is attributed to the formation of a more stable cationic intermediate (the 3H-indolium cation) where the aromaticity of the benzene ring is preserved. stackexchange.com Attack at the C-2 position would disrupt this aromaticity, leading to a less stable intermediate. stackexchange.com While this is the general trend for indoles, the specific substitution pattern of 4-chloro-7-methoxy-1H-indole can influence this selectivity. Studies on related substituted indoles show that while C-3 remains the most common site for electrophilic attack, reactions at other positions, including C-2, are possible depending on the nature of the electrophile and the reaction conditions. nih.govbeilstein-journals.orgwuxiapptec.com For instance, in some cases, if the C-3 position is blocked, electrophilic substitution can be directed to the C-2 position. acs.org

Influence of Chloro and Methoxy (B1213986) Substituents on Reactivity

The substituents on the benzene ring of the indole core play a crucial role in modulating its reactivity towards electrophiles. evitachem.comchim.it The methoxy group (-OCH3) at the C-7 position is an electron-donating group through resonance, increasing the electron density of the aromatic system and thus activating the ring towards electrophilic attack. scbt.comchim.it Conversely, the chlorine atom at the C-4 position is an electron-withdrawing group via induction, which deactivates the ring.

Friedel-Crafts Type Reactions with Electrophiles

Friedel-Crafts reactions, a cornerstone of electrophilic aromatic substitution, involve the reaction of an aromatic ring with an alkyl halide or an acyl halide in the presence of a strong Lewis acid catalyst. nih.gov These reactions allow for the introduction of alkyl and acyl groups onto the aromatic ring. For 4-chloro-7-methoxy-1H-indole, Friedel-Crafts reactions would be expected to follow the general principles of electrophilic substitution on indoles.

Given the preference for C-3 substitution, Friedel-Crafts alkylation and acylation would likely occur at this position. However, the specific conditions and the nature of the electrophile and Lewis acid can influence the outcome. nih.govacs.org For example, a study on the Friedel-Crafts alkylation of various indoles with the natural product celastrol, catalyzed by AlCl3·6H2O, demonstrated successful C-3 alkylation of 7-methoxyindole. mdpi.com This suggests that 4-chloro-7-methoxy-1H-indole would likely undergo similar reactions at the C-3 position. The presence of the chloro and methoxy groups will influence the reaction rate and may lead to the formation of side products.

Nucleophilic Substitution Reactions on the Halogenated Position

The chlorine atom at the C-4 position of the indole ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. This is because the benzene ring of indole is electron-rich, which disfavors attack by nucleophiles. However, in certain activated systems, such as 4-chloro-7-nitrobenzofurazan, the chlorine atom can undergo nucleophilic substitution. researchgate.net For 4-chloro-7-methoxy-1H-indole, the presence of the electron-donating methoxy group further deactivates the ring towards nucleophilic attack.

Nevertheless, nucleophilic substitution at the C-4 position might be achievable under more forcing conditions or through transition-metal-catalyzed cross-coupling reactions. For instance, related haloindoles can undergo reactions like methoxylation via nucleophilic aromatic substitution to replace a leaving group.

N-H Acidity and Anion Chemistry of the Indole Nitrogen

The N-H proton of the indole ring is weakly acidic, with a pKa in acetonitrile (B52724) of approximately 32.8. wikipedia.orgacs.org This acidity allows for the deprotonation of the indole nitrogen by a strong base to form an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, leading to N-substituted indole derivatives. smolecule.comtandfonline.com

Cycloaddition Reactions Involving the Indole Core

The indole nucleus can participate in cycloaddition reactions, acting as either the 4π or 2π component. rsc.org The C2-C3 double bond of the pyrrole (B145914) ring is the most common site for these reactions. rsc.org

[4+3] cycloaddition reactions involving indole derivatives have been developed to construct seven-membered rings, which are present in many bioactive natural products. illinois.eduacs.org In these reactions, an oxyallyl cation, generated in situ, can react with the indole system. For example, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations have been shown to produce cyclohepta[b]indoles. acs.org Similarly, 2-vinylindoles can undergo (4+3) cycloadditions with oxyallyl cations to yield cyclohepta[b]indole derivatives. nih.gov

While specific studies on the cycloaddition reactions of 4-chloro-7-methoxy-1H-indole are not prevalent, its potential to participate in such transformations can be inferred from the reactivity of other substituted indoles. The electronic nature of the substituents would likely influence the feasibility and outcome of these cycloaddition reactions.

Derivatization Chemistry of 4-Chloro-7-methoxy-1H-indole

The strategic functionalization of 4-chloro-7-methoxy-1H-indole is crucial for the development of novel compounds with tailored properties. Derivatization can be targeted at the indole nitrogen (N-1) or the peripheral carbon atoms of the bicyclic system.

The nitrogen atom of the indole ring is a common site for functionalization, with N-alkylation and N-arylation being primary transformations. These reactions typically proceed by initial deprotonation of the N-H bond, followed by nucleophilic attack on an electrophilic partner.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a fundamental derivatization strategy. Classical methods involve the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to generate the indolide anion. This anion then reacts with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) to yield the N-alkylated product. researchgate.net More contemporary, copper-catalyzed methods have also been developed for the N-alkylation of indoles using N-tosylhydrazones, expanding the scope of accessible derivatives. tandfonline.com

N-Arylation: The formation of a C-N bond between the indole nitrogen and an aryl group is typically achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. chim.it This reaction employs a palladium catalyst with a suitable ligand to couple the indole with an aryl halide or triflate in the presence of a base. bldpharm.comnih.gov These methods are valued for their broad substrate scope and functional group tolerance.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | 1. NaH, DMF/THF2. Alkyl Halide (R-X) | 1-Alkyl-4-chloro-7-methoxy-1H-indole |

| N-Arylation | Pd catalyst, Ligand, Base, Aryl Halide (Ar-X) | 1-Aryl-4-chloro-7-methoxy-1H-indole |

This table represents general methodologies for N-functionalization of indoles, which are applicable to 4-chloro-7-methoxy-1H-indole.

Functionalization of the carbon framework of the indole ring can be achieved through various strategies, including electrophilic substitution, C-H activation, and cross-coupling reactions. The inherent reactivity of the indole nucleus, influenced by the chloro and methoxy substituents, dictates the regioselectivity of these transformations. The pyrrole ring is generally more reactive towards electrophiles than the benzene ring.

Functionalization at C-2 and C-3: The C-3 position is the most nucleophilic carbon in the indole ring and is a primary site for electrophilic attack. Reactions such as the Vilsmeier-Haack reaction (using POCl₃/DMF) can introduce a formyl group at C-3, yielding derivatives like 4-chloro-7-methoxy-1H-indole-3-carbaldehyde. bldpharm.com The C-2 position can be functionalized through methods like lithiation followed by quenching with an electrophile. For instance, N-protection followed by treatment with a strong base like n-butyllithium can lead to deprotonation at C-2, and subsequent reaction with carbon dioxide can yield the corresponding indole-2-carboxylic acid. nih.gov

Functionalization at C-5 and C-6: Direct functionalization at the C-5 and C-6 positions of the benzene ring is more challenging due to the directing effects of the existing substituents and the higher reactivity of the pyrrole ring. However, halogenation can occur on the benzene ring under specific conditions. Directed ortho-metalation strategies or functionalization of pre-substituted precursors are often required to achieve substitution at these positions.

Cross-Coupling at C-4: The chlorine atom at the C-4 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters can introduce aryl or vinyl groups at the C-4 position. smolecule.com

Sonogashira Coupling: Coupling with terminal alkynes, also typically palladium-catalyzed, can install alkynyl moieties. rsc.org

Buchwald-Hartwig Amination: This reaction can be used to form a C-N bond, introducing an amine at the C-4 position. chim.it

| Position | Reaction Type | Reagents and Conditions | Product Type |

| C-3 | Electrophilic Substitution (Formylation) | POCl₃, DMF | 4-Chloro-7-methoxy-1H-indole-3-carbaldehyde |

| C-3 | Alkylation | Hydroxymethyl Heterocycle, Cs₂CO₃/Oxone® | 3-(Heteroarylmethyl)-4-chloro-7-methoxy-1H-indole |

| C-2 | Carboxylation | 1. N-Protection2. n-BuLi3. CO₂ | 1-(Protecting group)-4-chloro-7-methoxy-1H-indole-2-carboxylic acid |

| C-4 | Suzuki Coupling | Pd Catalyst, Base, R-B(OH)₂ | 4-Aryl/Vinyl-7-methoxy-1H-indole |

This table illustrates common carbon functionalization reactions for indoles. The specific outcomes for 4-chloro-7-methoxy-1H-indole may vary based on reaction conditions.

Elucidation of Reaction Mechanisms Through Integrated Experimental and Computational Approaches

Understanding the reaction mechanisms governing the derivatization of 4-chloro-7-methoxy-1H-indole is essential for predicting reactivity, controlling regioselectivity, and optimizing reaction conditions. Modern mechanistic studies frequently employ a synergistic combination of experimental techniques and computational modeling.

The reactivity of the indole ring is governed by the electronic effects of its substituents. The 7-methoxy group is an electron-donating group (EDG) through resonance, increasing the electron density of the indole system, particularly at the C-2, C-4, and C-6 positions. Conversely, the 4-chloro group is an electron-withdrawing group (EWG) through induction but can act as a weak electron-donating group through resonance. The interplay of these opposing effects determines the preferred sites of reaction.

Experimental Approaches: Mechanistic insights can be gleaned from a variety of experimental studies. These include:

Kinetic Studies: Measuring reaction rates under different conditions can help to determine the rate-determining step and the roles of various reagents.

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., deuterium) can reveal which bonds are broken and formed during the reaction, providing evidence for proposed intermediates.

Intermediate Trapping: Designing experiments to trap and characterize transient intermediates can offer direct proof of a proposed reaction pathway.

Structure-Activity Relationship (SAR) Studies: Systematically varying the substituents on the indole ring and observing the effect on reaction outcome can provide information about electronic and steric influences. nih.gov

Computational Approaches: Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms at the molecular level. researchgate.net Computational studies can provide valuable information on:

Molecular Geometry and Electronic Properties: Calculation of optimized geometries, molecular orbital energies (HOMO/LUMO), and charge distributions can help to rationalize the observed reactivity and regioselectivity.

Reaction Pathways and Transition States: The potential energy surfaces of proposed reaction mechanisms can be mapped, allowing for the identification of transition states and the calculation of activation barriers. This helps to determine the most likely reaction pathway.

Influence of Substituents: The electronic effects of the chloro and methoxy groups on the stability of intermediates and transition states can be quantitatively assessed, providing a deeper understanding of their influence on the reaction outcome.

For instance, a combined experimental and computational study on the reduction of indoles revealed that the presence of a chloro substituent influences the thermodynamics of tautomerization, a key step in certain reduction pathways. rsc.org While this study did not specifically use 4-chloro-7-methoxy-1H-indole, it highlights how such integrated approaches can unravel the complex interplay of substituent effects on indole reactivity. Similarly, proposed mechanisms for the C3-alkylation of indoles suggest an initial oxidation of an alcohol to an aldehyde, followed by condensation with the indole and subsequent reduction, a pathway that could be further investigated using both experimental and computational methods.

Biological Activity and Structure Activity Relationship Sar Studies of 4 Chloro 7 Methoxy 1h Indole and Its Analogues

Antimicrobial Investigations

Indole (B1671886) derivatives are recognized for their broad-spectrum antimicrobial activities. nih.gov The presence of specific substituents on the indole ring, such as chloro and methoxy (B1213986) groups, has been shown to be beneficial for antimicrobial potency. nih.gov The indole core is a crucial feature for these biological effects, as the removal or replacement of this scaffold often leads to a significant decrease in activity. frontiersin.org

Analogues of 4-chloro-7-methoxy-1H-indole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the indole and any associated rings are critical for efficacy. For instance, studies on indole-diketopiperazine alkaloids have shown that these compounds exhibit significant antibacterial effects, with some analogues being more potent than the reference drug penicillin sodium against Staphylococcus aureus. nih.gov

In a study of indole derivatives bearing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, compounds with a m-chlorophenyl group showed good activity against S. aureus. nih.gov Another study highlighted that indole-thiazolidinedione-triazole hybrids also possess antibacterial properties. mdpi.com The data suggests that the lipophilicity and electronic properties of the substituents play a key role in the antibacterial action. frontiersin.org

Below is a table summarizing the antibacterial activity of various indole analogues.

| Compound/Analogue | Test Organism | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | turkjps.org |

| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | turkjps.org |

| Indole-thiadiazole derivative (2c) | Methicillin-resistant S. aureus (MRSA) | >25 | turkjps.org |

| Indole-triazole derivative (3d) | Methicillin-resistant S. aureus (MRSA) | <25 | turkjps.org |

| Indole-diketopiperazine (3b) | Staphylococcus aureus | 0.94 µM | nih.gov |

| Indole-diketopiperazine (3d) | Staphylococcus aureus | 0.90 µM | nih.gov |

| Indole-diketopiperazine (3b) | Escherichia coli | 3.75 µM | nih.gov |

| Indole-diketopiperazine (3c) | Pseudomonas aeruginosa | 3.87 µM | nih.gov |

This table is for illustrative purposes and includes data for various indole analogues, not specifically 4-chloro-7-methoxy-1H-indole.

Indole derivatives have also been investigated for their efficacy against pathogenic fungi. Notably, many analogues show significant activity against Candida species, including the often-resistant Candida krusei. nih.govturkjps.org Research on 1H-indole-4,7-diones demonstrated good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net

SAR studies suggest that for antifungal activity, the presence of an indole-triazole group is particularly effective. nih.gov In one study, several indole derivatives showed better or equivalent activity against C. krusei when compared to the standard drug fluconazole. turkjps.org The substitution pattern on the indole ring and associated moieties significantly influences the antifungal spectrum and potency. researchgate.net

The table below presents the minimum inhibitory concentration (MIC) values for selected indole analogues against pathogenic fungi.

| Compound/Analogue | Test Organism | MIC (µg/mL) | Reference |

| Indole-carbothioamide derivative (1b) | Candida albicans | 3.125 | turkjps.org |

| Indole-thiadiazole derivative (2b) | Candida albicans | 3.125 | turkjps.org |

| Indole-triazole derivative (3b) | Candida albicans | 3.125 | turkjps.org |

| Indole-carbothioamide derivative (1c) | Candida krusei | 6.25 | turkjps.org |

| Indole-thiadiazole derivative (2d) | Candida krusei | 3.125 | turkjps.org |

| Indole-triazole derivative (3d) | Candida krusei | 3.125 | turkjps.org |

| 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole | Candida albicans | 2 | nih.gov |

This table is for illustrative purposes and includes data for various indole analogues, not specifically 4-chloro-7-methoxy-1H-indole.

The antimicrobial mechanisms of indole derivatives are multifaceted. One of the proposed mechanisms is the inhibition of essential bacterial enzymes. For example, some indole-containing compounds act as inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and maintenance. acs.org Another potential mechanism is the inhibition of efflux pumps, which are proteins that bacteria use to expel antibiotics. Indoles have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus, which could help in overcoming multidrug resistance. nih.gov Molecular docking studies have also suggested that indole derivatives can bind to penicillin-binding proteins, which are key enzymes in bacterial cell wall synthesis. researchgate.net

Anticancer/Antitumor Research

The indole scaffold is a "privileged structure" in anticancer drug discovery, with several indole-based drugs approved for clinical use. nih.gov The substitution of the indole ring with chloro and methoxy groups is a known strategy to enhance anticancer activity. mdpi.com

A wide range of indole analogues has been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. SAR studies have consistently shown that the substitution pattern is a key determinant of activity. For instance, the presence of a p-chlorophenyl substituent in a series of indole-based sulfonohydrazides resulted in significant inhibition of MCF-7 (breast cancer) and MDA-MB-468 (breast cancer) cells. acs.org In another study, a methoxy-substituted indole curcumin (B1669340) derivative displayed potent activity against HeLa (cervical cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer) cell lines. mdpi.com The cytotoxic potential is often selective for cancer cells, with some compounds showing no toxicity to normal cell lines. acs.org

The following table summarizes the in vitro cytotoxicity of selected indole analogues.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | acs.org |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | acs.org |

| Methoxy-substituted indole curcumin derivative (27) | HeLa (Cervical) | 4 | mdpi.com |

| Methoxy-substituted indole curcumin derivative (27) | Hep-2 (Laryngeal) | 12 | mdpi.com |

| Methoxy-substituted indole curcumin derivative (27) | A549 (Lung) | 15 | mdpi.com |

| N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(1H-indole-2-carbonyl)hydrazine-1-carboxamide (IS12) | MCF-7 (Breast) | Not specified | researchgate.net |

| N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(1H-indole-2-carbonyl)hydrazine-1-carboxamide (IS12) | MDA-MB-231 (Breast) | Not specified | researchgate.net |

This table is for illustrative purposes and includes data for various indole analogues, not specifically 4-chloro-7-methoxy-1H-indole.

A primary mechanism for the anticancer activity of many indole derivatives is the inhibition of topoisomerase enzymes. nih.gov Topoisomerases are vital for resolving topological problems in DNA during replication, transcription, and recombination. rjsocmed.com Both topoisomerase I and II are validated targets for cancer therapy. rjsocmed.com Several indole-based compounds have been identified as potent inhibitors of these enzymes. acs.orgnih.gov For example, some fused benzo[h]chromeno[2,3-d]pyrimidine derivatives containing indole moieties have been shown to be topoisomerase II inhibitors. Another study on pyrazole (B372694) derivatives with an indole core also pointed to non-intercalative topoisomerase II catalytic inhibition as the mechanism of action. nih.gov

Besides topoisomerase inhibition, other mechanisms have been identified for anticancer indole analogues. These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. researchgate.netmdpi.com Furthermore, some indole derivatives have been found to inhibit protein kinases and to induce apoptosis through the modulation of Bcl-2 family proteins. nih.govmdpi.com

Molecular Docking Simulations with Established Biological Receptors (e.g., protein kinases, DNA)

Molecular docking is a computational technique crucial for predicting the binding interactions between a ligand, such as an indole derivative, and a biological target. researchgate.nettandfonline.com This method helps in understanding the structural basis of activity and guides the rational design of more potent and selective molecules. researchgate.net Analogues of 4-chloro-7-methoxy-1H-indole have been investigated through docking studies against various biological receptors, including protein kinases and proteases, which are often implicated in cancer and inflammatory diseases.

For instance, docking studies on indole derivatives have revealed key interactions within the ATP binding site of protein kinases. In many cases, the nitrogen atom of the indole scaffold acts as a crucial hydrogen bond acceptor, forming a bond with key amino acid residues like Met769 in the Epidermal Growth Factor Receptor (EGFR). researchgate.net Similarly, chromone (B188151) derivatives, which can be bioisosteric to certain indole structures, have been docked into the active pocket of Cyclin-Dependent Kinase 4 (CDK4), where binding affinity was enhanced by hydrophobic and hydrogen-bonding interactions. nih.gov

In a notable study, a 3-chloro indole derivative was synthesized and co-crystallized with Factor B (FB), a serine protease involved in the complement system. The crystal structure revealed specific hydrogen bonding interactions and provided a clear picture of the ligand's orientation within the binding pocket, validating the insights that can be gained from such simulations. sci-hub.se These studies underscore the utility of molecular docking in elucidating the binding modes of halo-substituted indoles, providing a foundation for designing derivatives with improved affinity and specificity.

| Indole Analogue Type | Target Receptor | Key Findings from Docking/Crystallography |

| Indole-quinazoline conjugates | EGFR (Epidermal Growth Factor Receptor) | Nitrogen atom of the quinazoline (B50416) scaffold forms a hydrogen bond with Met769 in the ATP binding site. researchgate.net |

| 3-Chloro indole derivative | Factor B (Serine Protease) | Co-crystal structure confirmed H-bonding interactions within the ligand binding pocket. sci-hub.se |

| Indole-based hydrazones | Pantothenate Synthetase | Used to study receptor interactions for antitubercular activity. rjpn.org |

| Indole-3-pyruvic acid | Alzheimer's-related targets | Investigated for potential as a potent candidate for Alzheimer's disease. tandfonline.com |

| Pyrrolo[2,3-d]pyrimidine hybrids | Protein Kinases (Multi-kinase) | Simulation investigated interactions between protein kinase enzymes and the designed hybrid compounds. nih.gov |

Anti-Inflammatory Pathway Modulation

The indole scaffold is the foundation for several well-known anti-inflammatory drugs, most notably Indomethacin (B1671933). mdpi.com Consequently, derivatives of 4-chloro-7-methoxy-1H-indole are of significant interest for their potential to modulate inflammatory pathways. Research has shown that indole derivatives can exert their anti-inflammatory effects by inhibiting key enzymes like Cyclooxygenase-2 (COX-2) and modulating signaling pathways such as Nuclear Factor-kappa B (NF-κB). mdpi.com

Studies on novel indole-2-one and 7-aza-2-oxindole derivatives have demonstrated their ability to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage cell models stimulated by lipopolysaccharide (LPS). nih.gov In one study, certain indole-2-one compounds showed significant inhibition of TNF-α and IL-6 expression and provided protection against LPS-induced septic death in mouse models, highlighting their potential in treating acute inflammatory diseases. nih.gov

Furthermore, targeted synthesis of N-substituted indole derivatives has led to the discovery of potent and selective COX-2 inhibitors. japsonline.com By replacing the –CH2COOH moiety of indomethacin with other functional groups and retaining the critical chlorobenzoyl moiety, researchers have developed analogues with high COX-2 selectivity, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs. japsonline.com

| Compound Class | Inflammatory Target/Pathway | Key Findings & Activity |

| Indole-2-one derivatives | TNF-α, IL-6, COX-2, iNOS | Compound 7i showed potent inhibition of cytokine release in LPS-stimulated macrophages and protected mice from septic death. nih.gov |

| N-substituted indole derivatives | COX-1 / COX-2 | Analogues of indomethacin were developed with improved selectivity for COX-2 over COX-1. japsonline.com |

| General Indole Derivatives | NF-κB Pathway | Indole structures are known to modulate the NF-κB pathway, a central regulator of inflammation. mdpi.com |

Antileishmanial and Other Antiparasitic Activities

The emergence of drug-resistant parasites necessitates the development of new chemotypes for treating diseases like leishmaniasis, malaria, and trypanosomiasis. nih.gov The indole nucleus has emerged as a privileged scaffold in the search for novel antiparasitic agents. nih.gov The specific substitutions on the 4-chloro-7-methoxy-1H-indole core are relevant to activities observed in related compounds.

For example, a study on dihydropyrimidine (B8664642) thiones found that a derivative with a 4-(meta-chlorophenyl) substituent exhibited a potent antileishmanial effect against Leishmania major promastigotes, with an IC50 value of 52.67 µg/mL. nih.gov This suggests that the presence and position of a chloro-phenyl group can significantly enhance antiparasitic activity. Similarly, isatin (B1672199) (an indole-2,3-dione) thiosemicarbazone derivatives have been evaluated for leishmanicidal potential, with several compounds showing activity better than the standard drug, pentamidine. tandfonline.com One para-substituted derivative, in particular, displayed an excellent IC50 value of 0.44 µg/mL. tandfonline.com

Hybrid molecules incorporating a chloro-substituted indole or quinoline (B57606) moiety have also shown promise. A series of evitachem.comsmolecule.comtriazino[5,6-b]indole hybrids bearing a 4-amino-7-chloroquinoline fragment were developed and identified as lead compounds with high antileishmanial activity and low cytotoxicity. nih.gov

| Compound/Derivative Class | Parasite Target | Activity (IC50) |

| 4-(3-chlorophenyl)-dihydropyrimidine thione | Leishmania major (promastigotes) | 52.67 µg/mL nih.gov |

| Isatin-thiosemicarbazone (para-methylphenyl) | Leishmania | 0.44 µg/mL tandfonline.com |

| Isatin-thiosemicarbazone (ortho-methylphenyl) | Leishmania | 1.78 µg/mL tandfonline.com |

| evitachem.comsmolecule.comtriazino[5,6-b]indole hybrids | Leishmania donovani | Identified as highly active with low cytotoxicity. nih.gov |

Enzyme Modulation and Inhibition Studies

The ability of indole derivatives to modulate the activity of various enzymes is central to their therapeutic potential. Beyond the COX enzymes involved in inflammation, analogues of 4-chloro-7-methoxy-1H-indole are relevant to the inhibition of protein kinases, proteases, and other enzymes.

Protein Kinase Inhibition: Many indole-based compounds have been developed as inhibitors of protein kinases, which are critical targets in oncology. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold, an analogue of the indole core, has been used to design multi-kinase inhibitors with potent antiproliferative effects. nih.gov

Protease Inhibition: As mentioned previously, a 3-chloro indole derivative was found to be a potent inhibitor of Factor B, a serine protease. sci-hub.se Isatin-derived thiosemicarbazones have also been evaluated against proteases like cruzain, falcipain-2, and rhodesain, which are crucial for the survival of various parasites. tandfonline.com

Other Enzymes: Indole derivatives have shown inhibitory activity against a wide array of other enzymes. For example, 4-methoxyphenyl-1H-indole derivatives have been identified as selective inhibitors of the linoleate (B1235992) oxygenase activity of ALOX15. mdpi.com Additionally, indole-based hydrazones have been evaluated as anticholinesterase agents, inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rjpn.org

| Indole Analogue | Target Enzyme | Biological Context |

| Pyrrolo[2,3-d]pyrimidine hybrids | Multi-kinases | Anticancer nih.gov |

| 3-Chloro indole derivative | Factor B (Serine Protease) | Complement-mediated diseases sci-hub.se |

| 4-Methoxyphenyl-1H-indole | ALOX15 (Lipoxygenase) | Inflammation mdpi.com |

| Indole-based hydrazones | AChE / BuChE (Cholinesterases) | Neurodegenerative diseases rjpn.org |

| Isatin thiosemicarbazones | Cruzain, Falcipain-2 (Cysteine Proteases) | Antiparasitic tandfonline.com |

Elucidation of Structure-Activity Relationships (SAR)